N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide
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Overview
Description
N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dibromoaniline with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Scientific Research Applications
N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Utilized in the development of chemical probes for studying biological systems
Mechanism of Action
The mechanism of action of N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(3,4-difluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- N-(3,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
N-(3,4-dibromophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of bromine atoms, which enhance its reactivity and potential biological activities. Compared to its chlorinated or fluorinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C16H9Br2NO3 |
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Molecular Weight |
423.05 g/mol |
IUPAC Name |
N-(3,4-dibromophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H9Br2NO3/c17-12-6-5-10(8-13(12)18)19-15(20)11-7-9-3-1-2-4-14(9)22-16(11)21/h1-8H,(H,19,20) |
InChI Key |
NVAMBYJEGFVGSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC(=C(C=C3)Br)Br |
Origin of Product |
United States |
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